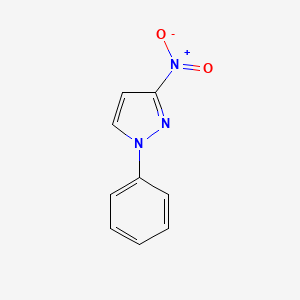
3-nitro-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one nitro group attached to the third carbon atom. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-phenyl-1H-pyrazole typically involves the reaction of phenylhydrazine with 1,3-dicarbonyl compounds. One common method is the cyclocondensation of phenylhydrazine with β-ketoesters or β-diketones in the presence of an acid catalyst . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and solvents is becoming more prevalent in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-amino-1-phenyl-1H-pyrazole.
Substitution: Formation of substituted phenyl derivatives, such as 3-nitro-1-(4-nitrophenyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
3-nitro-1-phenyl-1H-pyrazole is a chemical compound with applications in various scientific research fields. It is a 1-aryl derivative of 3(5)-nitro-1H-pyrazole .
Scientific Research Applications:
- Glucagon Receptor Antagonists: this compound can be used in the creation of new glucagon receptor antagonists .
- Insecticidal Properties: This compound has properties that make it useful in creating insecticides .
- Inhibitors of Cannabinoid Receptor 1: It can serve as a substructure in compounds that inhibit cannabinoid receptor 1 .
- Inhibiting Phosphate Transport: this compound can be employed as an intermediate in the synthesis of compounds that inhibit phosphate transport .
- Treatment of Cognitive Disorders: The compound is potentially useful for the treatment of cognitive-deficit-associated psychiatric, neurodegenerative, and neurological disorders .
- Anti-cancer Agents: It can be used to create anti-cancer agents based on 1H-pyrazole structure are still of significant interest . Recent studies showed that compounds containing 1H-pyrazole could inhibit the growth of several cancer cell types such as lung cancer, brain cancer, colorectal cancer, renal cancer, prostate cancer, pancreatic cancer, and blood cancer .
Additional Information
- Only four papers describe the synthesis of this compound .
- 3-Nitro-1H-pyrazole is a key intermediate in pharmaceuticals and agrochemicals, used in developing anti-inflammatory drugs and crop protection agents .
- Pyrazole derivatives have been reported to possess diverse biological activities such as antibacterial, antifungal and herbicidal .
- 3-Nitro-1H-pyrazole is employed in the formulation of energetic materials, providing stability and performance advantages over other compounds in explosives .
Wirkmechanismus
The mechanism of action of 3-nitro-1-phenyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-nitro-1-phenyl-1H-pyrazole: Contains a nitro group at the third position and a phenyl group at the first position.
3-amino-1-phenyl-1H-pyrazole: Contains an amino group at the third position instead of a nitro group.
3-nitro-1-(4-nitrophenyl)-1H-pyrazole: Contains an additional nitro group on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H7N3O2 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
3-nitro-1-phenylpyrazole |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-6-7-11(10-9)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
MQYFEDZJHHCWIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















